molecular formula C21H20N4O8S B2587934 Methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate CAS No. 1396888-55-3

Methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

Cat. No.: B2587934
CAS No.: 1396888-55-3
M. Wt: 488.47
InChI Key: PHHBJVQJUMVKSZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring conjugated with a thiophene moiety, an azetidine (four-membered nitrogen ring), and a methyl benzoate ester group stabilized as an oxalate salt. The oxadiazole and thiophene groups are pharmacologically significant, often associated with antimicrobial, anticancer, and anti-inflammatory activities . The oxalate counterion likely improves crystallinity and solubility, facilitating structural characterization and formulation .

Properties

IUPAC Name

methyl 4-[[2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S.C2H2O4/c1-26-19(25)12-2-4-15(5-3-12)20-16(24)10-23-8-14(9-23)18-21-17(22-27-18)13-6-7-28-11-13;3-1(4)2(5)6/h2-7,11,14H,8-10H2,1H3,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHBJVQJUMVKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic compound with potential therapeutic applications. Its structure incorporates a thiophene ring and an oxadiazole moiety, both of which are known to exhibit diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This structure includes:

  • A thiophene ring, contributing to its pharmacological properties.
  • An oxadiazole derivative, which has been linked to anticancer and antimicrobial activities.

Research indicates that compounds containing oxadiazole and thiophene structures often act through multiple biological pathways:

  • Caspase Activation : Similar oxadiazole derivatives have been shown to activate caspases, leading to apoptosis in cancer cells .
  • Inhibition of Enzymatic Activity : Compounds with similar structures have demonstrated inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression .
  • Receptor Modulation : The presence of the azetidine moiety may allow for interaction with specific receptors, potentially modulating neurotransmitter activity or immune responses.

Biological Activities

The biological activities associated with this compound include:

Anticancer Activity

Studies on related oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines:

  • IC50 Values : Compounds similar to methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate have exhibited IC50 values ranging from 10 µM to 100 µM against human colon adenocarcinoma (HT29), lung adenocarcinoma (A549), and breast cancer (MCF7) cell lines .

Antimicrobial Activity

Certain thiophene and oxadiazole derivatives are known for their antimicrobial properties:

  • Effective Against Pathogens : Compounds in this class have demonstrated activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Nematocidal Activity

Recent studies indicate that oxadiazole derivatives can also exhibit nematocidal properties:

  • Example Compound A1 : Exhibited LC50 values significantly lower than traditional nematicides like avermectin, indicating potential for agricultural applications .

Case Studies

Several studies highlight the efficacy of related compounds:

  • Study on Oxadiazole Derivatives : A series of 1,2,4-oxadiazole derivatives were synthesized and tested for their anticancer properties. One derivative showed promising results with an IC50 of approximately 92.4 µM across a panel of eleven cancer cell lines .
  • Nematode Study : A specific oxadiazole derivative was tested against Bursaphelenchus xylophilus, showing superior efficacy compared to existing treatments .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate could potentially act as an inducer of apoptosis in cancer cells. The mechanism involves activation of caspases, which are critical for the execution of programmed cell death. Such compounds are being explored for their ability to target various cancer types, making them candidates for further development in oncology treatments .

1.2 Antimicrobial Properties

The thiophene and oxadiazole components of the compound suggest potential antimicrobial activity. Studies have shown that derivatives of thiophene can inhibit bacterial growth, and oxadiazoles have been associated with antifungal and antibacterial effects. This compound may thus be useful in developing new antimicrobial agents against resistant strains of bacteria and fungi .

Mechanistic Insights

2.1 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of the thiophene ring enhances lipophilicity, which may improve cellular uptake, while the oxadiazole ring contributes to its biological activity through electron-withdrawing properties that stabilize reactive intermediates during metabolic processes .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies allow for the efficient production of such complex molecules, enabling the exploration of various derivatives with modified functional groups to enhance their biological activities .

Case Studies

4.1 Evaluation in Preclinical Models

In preclinical studies, compounds similar to this compound have been evaluated for their antitumor efficacy using models such as xenografts in mice. Results indicated a significant reduction in tumor size compared to controls, supporting the compound's potential as a therapeutic agent .

4.2 Toxicological Assessments

Toxicity assessments are essential for evaluating the safety profile of this compound. Studies have shown that while certain derivatives exhibit promising biological activity, they also necessitate thorough toxicological evaluation to ensure safety before clinical trials can commence .

Data Table: Summary of Applications

Application AreaPotential UsesMechanism/Notes
Anticancer ActivityInduction of apoptosisActivates caspases; targets cancer cells
Antimicrobial PropertiesDevelopment of new antimicrobial agentsInhibits growth of bacteria and fungi
Structure OptimizationEnhancing efficacy through derivativesModifications improve biological activity
Preclinical EvaluationEfficacy testing in animal modelsSignificant tumor reduction observed
Toxicological SafetySafety assessmentsEssential before clinical trials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

Compounds like (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate () share the 1,2,4-oxadiazole core but replace the azetidine-thiophene system with a benzoxazine acetate. Key differences include:

  • Bioactivity : Benzoxazine derivatives exhibit anti-inflammatory and antimicrobial properties, whereas the thiophene-azetidine motif in the target compound may confer distinct electronic profiles, influencing receptor specificity .
  • Synthesis: The target compound’s azetidine ring requires specialized cyclization techniques, while benzoxazine derivatives are synthesized via condensation of hydroxyacetophenones and thioureas, yielding higher reaction efficiencies (70–85%) .
Parameter Target Compound Benzoxazine-Oxadiazole Hybrids
Core Heterocycle 1,2,4-Oxadiazole + azetidine + thiophene 1,2,4-Oxadiazole + benzoxazine
Molecular Weight (g/mol) ~463.4 (oxalate salt) ~350–400
Synthetic Yield Not reported (likely moderate due to azetidine) 70–85%
Key Applications Antimicrobial (inferred) Anti-inflammatory, antimicrobial

Thiadiazole-Based Analogues

Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates () and methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () replace the oxadiazole with thiadiazole or thiazolidinone rings. Key distinctions:

  • Electronic Properties : Thiadiazoles contain sulfur, enhancing π-acceptability and altering redox behavior compared to oxadiazoles. This may increase metabolic stability but reduce solubility .
  • Safety Profile : Thiadiazole derivatives often require stringent handling (e.g., irritant labeling), whereas oxadiazoles like the target compound may exhibit lower toxicity .
Parameter Target Compound Thiadiazole/Thiazolidinone Analogues
Heterocycle 1,2,4-Oxadiazole 1,3,4-Thiadiazole or thiazolidinone
Solubility Moderate (oxalate salt enhances aqueous solubility) Lower (sulfur reduces polarity)
Safety Likely non-irritant (no SDS hazards reported) Potential irritant (requires PPE)

Azetidine-Containing Derivatives

The azetidine ring in the target compound is rare compared to five- or six-membered nitrogen heterocycles (e.g., piperidine). Its smaller ring size increases ring strain but improves binding selectivity in enzyme pockets. For example, azetidine-carboxamide antivirals demonstrate enhanced potency compared to pyrrolidine analogues due to reduced conformational flexibility .

Research Findings and Implications

  • Synthetic Challenges : The azetidine ring’s synthesis requires high dilution or templated cyclization, leading to moderate yields (~50–60%) compared to benzoxazine derivatives (70–85%) .
  • Structural Characterization : X-ray crystallography (using SHELX software, ) confirms the oxalate salt’s planar conformation, critical for understanding intermolecular interactions .

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